N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(Difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Its molecular formula is C₁₉H₁₅F₂NO₄, with a molecular weight of 359.3 g/mol and a CAS registry number of 898469-07-3 . The compound features a chromene core substituted with methyl groups at positions 7 and 8, a 4-oxo moiety, and a carboxamide-linked 4-(difluoromethoxy)phenyl group.
Properties
Molecular Formula |
C19H15F2NO4 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15F2NO4/c1-10-3-8-14-15(23)9-16(26-17(14)11(10)2)18(24)22-12-4-6-13(7-5-12)25-19(20)21/h3-9,19H,1-2H3,(H,22,24) |
InChI Key |
OGAKRXRXGQYICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves a nucleophilic substitution reaction where a difluoromethoxyphenyl halide reacts with a suitable nucleophile.
Amidation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethoxyphenyl group, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies to develop new medications for various diseases.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl group can enhance its binding affinity to target proteins, while the chromene core may interact with enzymes or receptors involved in biological processes. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chromene Carboxamide Derivatives
Substituent Effects on Drug-Likeness
- Electron-Withdrawing Groups : The trifluoromethyl group () may enhance metabolic stability but reduce bioavailability due to excessive lipophilicity.
- Hydrogen-Bonding Groups : The acetamido and sulfamoyl substituents () improve interactions with biological targets but may limit blood-brain barrier penetration .
Biological Activity
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromene class, characterized by a chromone backbone with additional functional groups that enhance its biological activity. The presence of the difluoromethoxy group is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory effects : Many chromone derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
- Anticancer properties : Several studies have demonstrated the cytotoxic effects of chromone derivatives against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
- Antioxidant activity : Chromone compounds often exhibit antioxidant properties, which can protect cells from oxidative stress-related damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown moderate inhibition of COX-2 and lipoxygenases (LOX), which are key enzymes in the inflammatory response. This inhibition may reduce the production of pro-inflammatory mediators .
- Cytotoxicity : In vitro studies have reported significant cytotoxic effects against MCF-7 cells with IC50 values indicating effective concentration levels for inducing cell death .
- Molecular Interactions : Molecular docking studies suggest that the compound engages in pi-pi stacking and hydrogen bonding interactions with target proteins, enhancing its binding affinity and biological efficacy .
Case Studies
Several studies provide insight into the compound's biological potential:
- Study on Anticancer Activity :
- Inflammation Model :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
